
Bupropion-d9 hydrochloride
Overview
Description
Bupropion-d9 hydrochloride (CAS: 1189725-26-5) is a deuterium-labeled analog of bupropion hydrochloride, a norepinephrine-dopamine reuptake inhibitor (NDRI) used clinically as an antidepressant and smoking cessation aid . The deuterated form replaces nine hydrogen atoms with deuterium, primarily in the tert-butyl group, to enhance its utility as an internal standard in mass spectrometry-based assays . This isotopic labeling allows precise quantification of bupropion and its metabolites in biological matrices without interfering with the analyte’s chromatographic behavior . This compound is strictly reserved for research, including pharmacokinetic studies, metabolic pathway analysis, and quality control testing .
Preparation Methods
Synthetic Routes for Bupropion-d9 Hydrochloride
The preparation of this compound follows a multi-step synthetic pathway adapted from the non-deuterated counterpart, with critical modifications to introduce deuterium at the tert-butyl group. The process involves three primary stages: (1) bromination of m-chloropropiophenone, (2) nucleophilic substitution with deuterated tert-butylamine, and (3) hydrochloride salt formation.
Bromination of m-Chloropropiophenone
The synthesis begins with the bromination of m-chloropropiophenone (IV) to yield m-chloro-α-bromopropiophenone (V). This step is conducted in an aqueous medium, often with the addition of an acid catalyst such as hydrochloric acid or aluminum chloride to enhance reaction efficiency. Bromine is added dropwise to a stirred suspension of m-chloropropiophenone in deionized water at 20–35°C, followed by stirring for 1–3 hours until reaction completion (monitored by thin-layer chromatography, TLC). The organic layer is separated using toluene, washed with water and brine, and carried forward to the next step .
Key Reaction Parameters:
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Temperature: 20–35°C
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Catalysts: HCl or AlCl
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Solvent: Water with toluene for extraction
Nucleophilic Substitution with Deuterated tert-Butylamine
The brominated intermediate (V) undergoes nucleophilic substitution with deuterated tert-butylamine (tert-butyl-d9 amine) in the presence of a polar aprotic catalyst such as N-methyl pyrrolidone (NMP) or N,N-dimethylformamide (DMF). The deuterated amine is added to the organic layer containing m-chloro-α-bromopropiophenone, and the mixture is heated to 60–65°C for 3–6 hours. The catalyst accelerates the reaction by stabilizing the transition state, ensuring efficient substitution. Post-reaction, the organic layer is washed with water and brine to remove residual catalysts and byproducts .
Deuteration Strategy:
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tert-Butyl-d9 amine : Synthesized via hydrogen-deuterium exchange or custom deuteration of tert-butylamine precursors.
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Isotopic Purity : Critical to achieve ≥99.5% deuterium incorporation at the tert-butyl group .
Hydrochloride Salt Formation
The final step involves converting the free base bupropion-d9 to its hydrochloride salt. The organic layer from the previous step is cooled to 0–10°C, and isopropanol saturated with hydrochloric acid (IPA-HCl) is added until the solution reaches pH 2. The resulting precipitate is isolated via filtration, washed with toluene, and dried under vacuum at 70–75°C to yield this compound. This step ensures high crystallinity and removes residual solvents .
Purification and Isolation
Methanol-Hyflobed Filtration
Crude this compound is purified by stirring with methanol at 20–35°C, followed by filtration through a hyflobed (a filtration aid composed of diatomaceous earth). This step removes insoluble impurities and particulate matter. The filtrate is concentrated under vacuum to yield a solid residue .
Isopropyl Alcohol Recrystallization
The residue is subjected to recrystallization using isopropyl alcohol (IPA). IPA is added to the solid, and the mixture is heated to reflux (80–85°C) for 30 minutes. Cooling to 25–35°C induces crystallization, and the product is isolated via filtration. This step is repeated twice to eliminate trace methanol, ensuring a final product with a loss on drying (LOD) below 0.5% .
Purification Outcomes:
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis is employed to assess chemical purity, utilizing a C18 column and UV detection at 254 nm. The retention time and peak area correlate with the compound’s purity, with commercial batches achieving 99.6% purity .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR and -NMR spectra confirm the structural integrity and deuteration pattern. The absence of proton signals at the tert-butyl group (δ 1.2–1.4 ppm) verifies successful deuterium incorporation .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) validates the molecular formula and isotopic distribution. The molecular ion peak at m/z 285.25 ([M+H]) aligns with theoretical calculations .
Challenges and Optimization
Deuteration Efficiency
Achieving high isotopic purity requires stringent control over reaction conditions to minimize proton-deuterium exchange. The use of deuterated solvents (e.g., DO) in preliminary steps and anhydrous conditions during amine substitution mitigates unintended protonation .
Catalyst Selection
NMP and DMF enhance reaction rates but necessitate thorough removal during workup to prevent contamination. Alternative catalysts such as dimethylacetamide (DMAc) have been explored but show comparable efficacy .
Scalability
Industrial-scale production demands optimization of cooling rates during hydrochloride salt formation to ensure consistent crystal size and filtration efficiency. Pilot studies indicate that slower cooling (0.5°C/min) improves yield by 12% compared to rapid quenching .
Chemical Reactions Analysis
Bupropion-d9 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal catalysts and involves the addition of oxygen to the molecule.
Reduction: This involves the removal of oxygen or the addition of hydrogen to the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common reagents used in these reactions include polymer-bound pyridinium tribromide for bromination and ethereal hydrogen chloride for salt formation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clinical Research Applications
Bupropion-d9 hydrochloride is extensively utilized in clinical research, particularly in pharmacokinetic studies. Its deuterated nature allows for precise measurement of bupropion levels in biological matrices, such as plasma and urine, using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Pharmacokinetics and Metabolism
- Bioequivalence Studies : Bupropion-d9 has been employed in bioequivalence studies comparing various formulations of bupropion. For instance, research demonstrated that the pharmacokinetic profiles of bupropion hydrochloride sustained-release tablets and immediate-release formulations were bioequivalent, with similar exposure levels of active metabolites .
- Metabolite Tracking : The compound aids in tracking the metabolism of bupropion, including its major metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. This tracking is crucial for understanding the drug's therapeutic effects and side effects .
Pharmaceutical Development
This compound plays a significant role in the development of new pharmaceutical formulations and drug delivery systems.
Drug Delivery Systems
- Nanotechnology : Recent studies have highlighted the use of bupropion-d9 in developing UV-triggered drug release systems using mesoporous titanium nanoparticles. This application enhances the efficiency of drug delivery mechanisms and controlled release technologies .
- Polymeric Drug Encapsulation : The compound is also involved in research on biodegradable polymers, such as poly(lactic-co-glycolic acid), which are used for drug encapsulation and release behaviors. These studies aim to improve the stability and efficacy of pharmaceutical agents .
Cancer Research
In oncology, this compound is utilized as a stable isotope-labeled compound in the synthesis of small-molecule epidermal growth factor receptor (EGFR) inhibitors.
Case Study: EGFR Inhibitors
- Research indicates that incorporating bupropion-d9 allows for better understanding of pharmacokinetics and biochemical interactions within cancer therapies. This application is crucial for developing targeted treatments that can improve patient outcomes .
Dermatological Applications
Bupropion-d9 has been explored in dermatological research, particularly concerning its antioxidant properties.
Antioxidant Studies
- The compound has been used to evaluate antioxidant activities within liposomal formulations aimed at treating skin conditions like eczema. These studies are essential for developing effective topical treatments that enhance skin health .
Forensic Applications
In forensic science, this compound serves as a reference standard for toxicological analyses.
Toxicology Testing
- Its use in forensic toxicology helps identify bupropion levels in biological samples during investigations involving substance abuse or overdose cases. The compound's stability and reliability make it an excellent choice for forensic applications .
Data Summary Table
Mechanism of Action
Bupropion-d9 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their action within the neuronal synapse . It binds to the norepinephrine transporter and the dopamine transporter, which prevents the reuptake of these neurotransmitters and enhances their effects . This mechanism is unique compared to other antidepressants, as it does not significantly affect serotonin levels .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key deuterated and non-deuterated compounds related to bupropion-d9 hydrochloride:
Analytical Performance
- Sensitivity and Specificity: this compound demonstrates near-identical retention times to bupropion in chromatographic systems but is distinguishable via mass shifts (e.g., +9 Da) in MS detection . This enables accurate normalization in complex biological samples .
- Metabolic Tracking : Hydroxybupropion-d6 and dihydrobupropion-d9 derivatives are critical for quantifying phase I metabolites, which account for >80% of bupropion’s clearance .
- Stability: Deuterated compounds exhibit comparable stability to non-deuterated analogs but require stringent storage (-20°C to -80°C) to prevent deuterium exchange or degradation .
Pharmacological Relevance
- Bupropion Hydrochloride: Inhibits dopamine and norepinephrine reuptake, with efficacy demonstrated in ADHD and depression .
- Deuterated Analogs: No therapeutic activity; used exclusively to elucidate bupropion’s pharmacokinetics, including half-life (~21 hours) and metabolic interconversion between enantiomers .
Pharmacokinetic Assays
A validated LC-MS/MS method () utilized this compound, hydroxybupropion-d6, and dihydrobupropion-d9 to simultaneously quantify bupropion and four metabolites in human plasma. The method achieved linearity (1–500 ng/mL) with precision (CV <15%), underscoring the necessity of deuterated standards for multi-analyte panels .
Metabolic Pathway Elucidation
Stable isotope labeling (e.g., bupropion-d9) in incubation studies with liver S9 fractions enabled identification of novel metabolites via mass difference filtering, highlighting its role in exposomics and drug safety profiling .
Biological Activity
Bupropion-d9 hydrochloride is a deuterated form of bupropion, an atypical antidepressant and smoking cessation aid. This compound has garnered attention for its unique biological activities and potential applications in various therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 285.26 g/mol. The compound is characterized by the presence of deuterium, which enhances its stability and allows for precise tracking in metabolic studies. The structure includes a phenyl ring, a carbonyl group, and an alkyl amine side chain.
Pharmacokinetics
The pharmacokinetics of this compound are crucial for understanding its biological activity. Studies indicate that this compound exhibits similar absorption and distribution characteristics to its non-deuterated counterpart, bupropion. Key pharmacokinetic parameters include:
- Half-life : Approximately 21 hours.
- Peak plasma concentration (Cmax) : Achieved within 2 hours post-administration.
- Volume of distribution (Vd) : High, indicating extensive tissue distribution.
This compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism involves:
- Inhibition of neurotransmitter reuptake : By blocking the reuptake of norepinephrine and dopamine, bupropion-d9 increases the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects.
- Stimulation of dopaminergic pathways : This action is particularly relevant in treating depression and aiding smoking cessation.
Table 1: Comparison of Biological Activities
Activity Type | This compound | Bupropion (Non-Deuterated) |
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Norepinephrine Reuptake Inhibition | Yes | Yes |
Dopamine Reuptake Inhibition | Yes | Yes |
Antidepressant Effect | Significant | Significant |
Smoking Cessation Aid | Effective | Effective |
Therapeutic Applications
This compound has been explored in various therapeutic contexts:
- Depression Treatment : Clinical studies have shown that bupropion-d9 is effective in alleviating symptoms of major depressive disorder (MDD) due to its dual action on norepinephrine and dopamine.
- Smoking Cessation : As with bupropion, the deuterated form has been found beneficial in helping individuals quit smoking by reducing cravings and withdrawal symptoms.
- Cancer Research : Recent studies indicate potential applications in cancer therapy through its role as a stable isotope-labeled compound in pharmacokinetic studies for small-molecule EGFR inhibitors (Wang et al., 2024).
Case Studies
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Case Series on Bupropion Poisoning :
A study investigated the effects of bupropion overdose, noting significant clinical effects such as seizures and hypertension. The findings suggest that while bupropion can lead to severe toxicity in overdose situations, the deuterated form may offer insights into safer dosing strategies due to its distinct pharmacokinetic profile . -
High-Throughput Screening for Metabolites :
Research on the stereoselective LC-MS method demonstrated the quantification capabilities for bupropion-d9 and its metabolites. This method is essential for understanding the metabolic pathways involved in bupropion's efficacy and safety .
Q & A
Basic Research Questions
Q. What is the primary application of Bupropion-d9 hydrochloride in pharmacokinetic studies?
this compound serves as a deuterated tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of bupropion. Its stable isotope labeling allows precise tracking via mass spectrometry, distinguishing it from endogenous compounds or non-deuterated metabolites. Researchers use it to quantify parent drug and metabolite ratios in plasma or tissue samples, minimizing interference from natural isotopic backgrounds .
Q. How should this compound be handled and stored to ensure stability in laboratory settings?
The compound must be stored at 4°C in airtight containers to prevent hygroscopic degradation. For long-term storage in solution, use -80°C (6 months) or -20°C (1 month). Handling requires nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Workstations should employ local exhaust ventilation to mitigate inhalation risks during weighing or dissolution .
Q. What analytical techniques are recommended for quantifying this compound and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., hydroxybupropion-d6) is the gold standard. This method resolves chiral metabolites (e.g., R,R- and S,S-hydroxybupropion) and accounts for matrix effects in biological samples. Calibration curves using certified reference materials (e.g., Cerilliant® solutions) ensure accuracy .
Advanced Research Questions
Q. How do chiral differences in Bupropion-d9 metabolites influence experimental design for metabolic studies?
Enantiomeric metabolites (e.g., R,R- vs. S,S-hydroxybupropion) exhibit distinct pharmacokinetic and pharmacodynamic profiles. Researchers must use chiral columns or derivatization agents to separate enantiomers during analysis. Dose-response studies should account for interspecies variability in CYP2B6/CYP2D6 activity, which drives stereoselective hydroxylation .
Q. What methodological challenges arise when correlating Bupropion-d9’s dopaminergic effects with clinical outcomes in neuropsychiatric research?
Bupropion-d9’s weak dopamine reuptake inhibition complicates mechanistic studies. Advanced approaches include microdialysis to measure extracellular dopamine in rodent nucleus accumbens or PET imaging with D2/D3 receptor ligands. Contradictory data may arise from metabolite interference (e.g., hydroxybupropion’s noradrenergic activity), necessitating metabolite-specific knockout models .
Q. How can researchers resolve contradictions in clinical trial data involving Bupropion-d9’s efficacy, such as varying effect sizes between parent and teacher ratings?
Discrepancies often stem from rater bias or differential drug effects across behavioral domains (e.g., hyperactivity vs. cognitive function). Solutions include:
- Blinded, centralized video analysis of behavior.
- Stratified randomization based on baseline symptom severity.
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling to link plasma concentrations to specific endpoints .
Q. What strategies are critical for ensuring batch-to-batch consistency in this compound used as an internal standard?
Rigorous quality control involves:
- USP reference standards (e.g., Bupropion Hydrochloride RS) for impurity profiling.
- High-resolution NMR and elemental analysis to verify deuterium incorporation ≥99.35%.
- Stability testing under accelerated conditions (40°C/75% RH) to validate shelf life .
Q. Methodological Considerations for Data Interpretation
Q. Why might Bupropion-d9’s noradrenergic effects dominate over dopaminergic mechanisms in certain experimental models?
Hydroxybupropion, its major metabolite, has stronger norepinephrine reuptake inhibition. In vitro models with low CYP2B6 activity (e.g., primary hepatocytes) may underestimate dopaminergic contributions. Co-administration of CYP2B6 inhibitors (e.g., clopidogrel) can isolate parent drug effects .
Q. How do deuterium kinetic isotope effects (KIEs) impact the interpretation of Bupropion-d9 tracer studies?
Deuterium at metabolically stable positions (e.g., methyl groups) minimizes KIEs, but labile positions (e.g., hydroxylation sites) may alter reaction rates. Researchers should compare results with non-deuterated controls and validate assays using stable isotope-labeled metabolites .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVINCGKDONRU-WWMMTMLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661833 | |
Record name | 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189725-26-5 | |
Record name | 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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